molecular formula C24H34N2O B2545102 N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide CAS No. 954243-64-2

N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2545102
CAS No.: 954243-64-2
M. Wt: 366.549
InChI Key: XWDDCRVMEWFNBE-UHFFFAOYSA-N
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Description

“N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, in a study into new Fentanyl-derived opioid compounds, a related compound was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using NMR spectroscopy and single-crystal X-ray diffraction . For example, a related compound was found to crystallize with four crystallographically unique molecules in the asymmetric unit . Each molecule had a very similar conformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the reaction of a hydrazide with a ketone in a suitable solvent . The reaction is usually carried out under mild conditions and can be monitored using techniques such as NMR spectroscopy .

Scientific Research Applications

Catalytic Synthesis

N-Aryl(benzyl)adamantane-1-carboxamides, a class of compounds that includes N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide, can be synthesized in good yields through a catalytic process involving adamantane-1-carboxylic acid and aromatic amines. This method utilizes phosphorus trichloride among other reagents, highlighting a pathway for producing such compounds efficiently (Shishkin et al., 2020).

Polyamide-imides Incorporation

The incorporation of adamantyl groups into polyamide-imides (PAIs) demonstrates the potential of this compound in material science. Such PAIs exhibit desirable properties like high glass transition temperatures and thermal stability, suggesting applications in advanced materials and engineering (Liaw & Liaw, 2001).

Novel Derivatives Synthesis

The synthesis of novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)-Carboxamide derivatives shows the versatility of adamantane-containing compounds in creating new molecules with potential biological activities. These derivatives include benzimidazole heterocycles, carbohydrazides, and oxadiazoles, expanding the chemical diversity and potential application of such compounds in drug discovery and development (Soselia et al., 2020).

Metal/Ligand Stoichiometry Control

N-Adamantyl derivatives have been utilized in controlling metal/ligand stoichiometry in zirconium complexes, leading to catalysts for ethylene polymerization. This application underscores the role of such compounds in catalysis and polymer science, offering pathways to fine-tune the properties of catalysts and the resulting polymers (Morton et al., 2000).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrids, which could potentially include derivatives like this compound, have been synthesized and characterized, showing promising in vitro antimicrobial activity and in vivo hypoglycemic activities. This research suggests the biomedical applications of adamantane derivatives in treating infections and managing diabetes (Al-Wahaibi et al., 2017).

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O/c27-23(24-13-20-10-21(14-24)12-22(11-20)15-24)25-16-18-6-8-26(9-7-18)17-19-4-2-1-3-5-19/h1-5,18,20-22H,6-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDDCRVMEWFNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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